molecular formula C19H29N3O3 B4960633 Methyl 5-[[2-(azocan-1-yl)pyridin-3-yl]methylamino]-5-oxopentanoate

Methyl 5-[[2-(azocan-1-yl)pyridin-3-yl]methylamino]-5-oxopentanoate

Cat. No.: B4960633
M. Wt: 347.5 g/mol
InChI Key: ZWGXVVQJQVQTBA-UHFFFAOYSA-N
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Description

Methyl 5-[[2-(azocan-1-yl)pyridin-3-yl]methylamino]-5-oxopentanoate is a complex organic compound that features a pyridine ring, an azocane moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[[2-(azocan-1-yl)pyridin-3-yl]methylamino]-5-oxopentanoate typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the introduction of the azocane moiety through nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[[2-(azocan-1-yl)pyridin-3-yl]methylamino]-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-[[2-(azocan-1-yl)pyridin-3-yl]methylamino]-5-oxopentanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme activity or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-[[2-(azocan-1-yl)pyridin-3-yl]methylamino]-5-oxopentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[[2-(piperidin-1-yl)pyridin-3-yl]methylamino]-5-oxopentanoate
  • Methyl 5-[[2-(morpholin-1-yl)pyridin-3-yl]methylamino]-5-oxopentanoate
  • Methyl 5-[[2-(pyrrolidin-1-yl)pyridin-3-yl]methylamino]-5-oxopentanoate

Uniqueness

Methyl 5-[[2-(azocan-1-yl)pyridin-3-yl]methylamino]-5-oxopentanoate is unique due to the presence of the azocane moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

methyl 5-[[2-(azocan-1-yl)pyridin-3-yl]methylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-25-18(24)11-7-10-17(23)21-15-16-9-8-12-20-19(16)22-13-5-3-2-4-6-14-22/h8-9,12H,2-7,10-11,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGXVVQJQVQTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)NCC1=C(N=CC=C1)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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